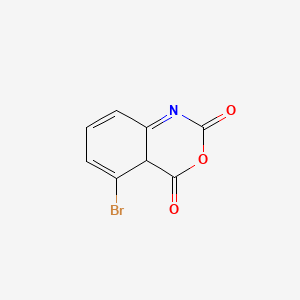

5-bromo-4aH-3,1-benzoxazine-2,4-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4BrNO3 |

|---|---|

Molecular Weight |

242.03 g/mol |

IUPAC Name |

5-bromo-4aH-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3,6H |

InChI Key |

ZEXWRFBEZKTJTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=O)OC(=O)C2C(=C1)Br |

Origin of Product |

United States |

Synthetic Strategies for the Preparation of Bromo Substituted Benzoxazine 2,4 Diones

Cyclization Approaches to Construct the Benzoxazine-2,4-dione Core

The formation of the benzoxazine-2,4-dione heterocyclic system is a critical step in the synthesis of the target molecule. Two primary pathways, starting from substituted anthranilic acid derivatives or utilizing isatoic anhydride (B1165640) intermediates, are commonly employed.

Synthesis from Substituted Anthranilic Acid Derivatives

One of the most conventional and versatile methods for constructing the benzoxazine-2,4-dione scaffold is through the cyclization of N-acyl anthranilic acid derivatives. Anthranilic acid and its substituted analogues serve as readily available starting materials. The general approach involves the acylation of the amino group of the anthranilic acid, followed by an intramolecular cyclization to form the benzoxazine (B1645224) ring.

The reaction of anthranilic acid with acylating agents such as acid chlorides or anhydrides yields the corresponding N-acylanthranilic acid. Subsequent treatment with a dehydrating agent, like acetic anhydride, or heating can induce cyclization to the benzoxazinone. For instance, heating N-acyl anthranilic acids with acetic anhydride is a reported method for preparing 2-substituted benzoxazinones. nih.gov

A classic method involves the reaction of anthranilic acid with two equivalents of an acid chloride, such as benzoyl chloride, in pyridine, which leads to the formation of 2-aryl-4H-3,1-benzoxazin-4-ones in high yields. nih.gov The mechanism is believed to involve the acylation of both the amino and carboxylic acid groups, forming a mixed anhydride that then cyclizes. nih.gov The use of substituted anthranilic acids, such as 2-amino-5-bromobenzoic acid, in these reactions provides a direct route to bromo-substituted benzoxazine-2,4-diones.

| Starting Material | Reagents | Product | Yield | Reference |

| Anthranilic acid | Benzoyl chloride (2 equiv.), Pyridine | 2-Phenyl-4H-3,1-benzoxazin-4-one | High | nih.gov |

| Substituted anthranilic acids | Acid chlorides, Acetic anhydride | 2-Substituted-4H-3,1-benzoxazin-4-ones | Good | nih.gov |

| 2-Amino-5-bromobenzoic acid | Triphosgene (B27547), Pyridine, Acetonitrile (B52724) | 5-Bromoisatoic anhydride | 98% | nih.gov |

Methods Utilizing Isatoic Anhydride Intermediates

Isatoic anhydrides, which are themselves 2H-3,1-benzoxazine-2,4(1H)-diones, are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds. osi.lv The parent isatoic anhydride is prepared by the reaction of anthranilic acid with phosgene. researchgate.net For the synthesis of the target compound, 5-bromoisatoic anhydride is a key precursor.

The synthesis of 5-bromoisatoic anhydride can be achieved with high efficiency. One reported method involves heating a solution of 2-amino-5-bromobenzoic acid in acetonitrile, followed by the addition of a solution of triphosgene in the presence of pyridine. This procedure yields 5-bromoisatoic anhydride in excellent yield (98%). nih.gov Another reported preparation starts from 5-bromoindole, which is stirred in a mixture of DMF and water to produce 5-bromoisatoic anhydride. researchgate.net

Once obtained, 5-bromoisatoic anhydride serves as a versatile building block. It can undergo various reactions, such as N-alkylation or reaction with nucleophiles, to generate a diverse range of substituted quinazolinones and other heterocyclic systems. osi.lvresearchgate.net The anhydride can be used to prepare other valuable intermediates; for example, its reaction with acrylonitrile (B1666552) and triethylamine (B128534), followed by treatment with potassium hydroxide, yields 2-amino-6-bromo-quinolin-4-ol. nih.gov

Regioselective Bromination of Benzoxazine Scaffolds

The direct regioselective bromination of a pre-formed benzoxazine-2,4-dione scaffold to introduce a bromine atom at a specific position, such as C-5, presents a synthetic challenge. The reactivity of the aromatic ring is influenced by the electron-withdrawing nature of the dione (B5365651) functionality and the directing effects of the existing substituents.

While direct bromination of the parent 4aH-3,1-benzoxazine-2,4-dione is not a widely documented procedure, studies on related structures provide insights into potential outcomes. For instance, the bromination of a 2-substituted 4H-3,1-benzoxazin-4-one bearing a chalcone (B49325) moiety has been reported to result in the formation of a dibromoanthranilic acid derivative, suggesting that under certain conditions, the reaction may proceed with ring opening. google.com

The development of methods for the regioselective bromination of aromatic compounds often involves the use of specific brominating agents and catalysts. For example, N-bromosuccinimide (NBS) in acetonitrile is a common system for electrophilic aromatic bromination. nih.gov Theoretical calculations and experimental verification have been used to predict and confirm the positional selectivity in the bromination of various aromatic compounds. nih.gov However, for the specific case of 4aH-3,1-benzoxazine-2,4-dione, the prediction of the bromination site would require careful consideration of the electronic effects of the heterocyclic ring.

An alternative approach to achieve regioselective bromination is through a bromination/cyclization strategy. A recent study demonstrated that FeBr3 can mediate the bromination and subsequent cyclization of olefinic amides to produce bromobenzoxazines in good yields. organic-chemistry.org This method, which proceeds via a proposed free radical pathway, offers a potential route to bromo-substituted benzoxazines, although it does not involve the direct bromination of the benzoxazine-2,4-dione core itself.

Synthesis Employing Pre-brominated Aromatic Precursors

A more controlled and widely practiced strategy for the synthesis of 5-bromo-4aH-3,1-benzoxazine-2,4-dione involves the use of aromatic precursors that already contain a bromine atom at the desired position. This approach ensures the regiochemistry of the final product and avoids potential issues with selectivity during a late-stage bromination step.

The key starting material for this approach is typically a 5-bromo-substituted anthranilic acid derivative. As mentioned previously, 2-amino-5-bromobenzoic acid is a commercially available compound that can be readily converted to 5-bromoisatoic anhydride. nih.gov The synthesis of 5-bromo-N-phenyl-anthranilic acid has also been reported, starting from anthranilic acid and involving a novel synthesis of 2,5-dibromobenzoic acid. nih.gov

Another valuable pre-brominated precursor is 5-bromoisatin (B120047). The reaction of 5-bromoisatin with cyclopentyl alcohol has been shown to proceed smoothly, indicating that substitution at the 5-position of the isatin (B1672199) ring does not hinder the formation of related isatoic anhydride-8-secondary amides. nih.gov Furthermore, the chemistry of 5-bromoisatin has been explored for the synthesis of new heterocyclic systems through reactions like 1,3-dipolar cycloadditions. rsc.org

The use of these pre-brominated starting materials in the cyclization reactions described in section 2.1 provides a reliable and high-yielding pathway to this compound and its derivatives.

| Pre-brominated Precursor | Reaction | Product | Reference |

| 2-Amino-5-bromobenzoic acid | Cyclization with triphosgene | 5-Bromoisatoic anhydride | nih.gov |

| Anthranilic acid | Multi-step synthesis involving 2,5-dibromobenzoic acid | 5-Bromo-N-phenyl-anthranilic acid | nih.gov |

| 5-Bromoisatin | Reaction with cyclopentyl alcohol | Isatoic anhydride-8-secondary amide derivative | nih.gov |

Development of Novel Catalytic Methods for Benzoxazine-2,4-dione Synthesis

Recent research has focused on the development of novel and more efficient catalytic methods for the synthesis of benzoxazine derivatives, including those with bromo substituents. These methods often offer advantages such as milder reaction conditions, higher atom economy, and improved yields.

Transition-metal catalysis has emerged as a powerful tool in this area. For example, a palladium-catalyzed regioselective C-H bond carbonylation of N-alkyl anilines has been developed for the synthesis of isatoic anhydrides. researchgate.net This method tolerates a wide range of functional groups and provides a reliable route to substituted isatoic anhydrides under mild conditions. researchgate.net Gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides has also been reported as a method for synthesizing substituted 4H-benzo[d] nih.govnih.govoxazines. mdpi.com

More recently, an iron-catalyzed bromination/cyclization of olefinic amides using FeBr3 has been reported for the synthesis of bromobenzoxazines. organic-chemistry.org This method is notable for its use of an inexpensive and environmentally benign catalyst and air as the terminal oxidant. organic-chemistry.org The reaction proceeds in good yields and demonstrates good functional group tolerance, making it a promising approach for the synthesis of bromo-substituted benzoxazines. organic-chemistry.org

Transition-metal-free conditions have also been explored. An iodine-catalyzed oxidative cascade reaction between anthranilic acids and aldehydes has been used to prepare 2-arylbenzoxazin-4-ones. Additionally, a one-pot tandem reaction for the synthesis of 1,4-benzoxazine derivatives using ethanol (B145695) as a solvent and avoiding transition metal catalysts has been reported, showcasing a wide substrate scope and functional group tolerance.

These emerging catalytic methods hold significant promise for the efficient and sustainable synthesis of this compound and other valuable bromo-substituted benzoxazine derivatives.

| Catalyst/Method | Reaction Type | Product | Reference |

| Palladium catalyst | C-H bond carbonylation | Isatoic anhydrides | researchgate.net |

| Gold(I) catalyst | Cycloisomerization | 4H-Benzo[d] nih.govnih.govoxazines | mdpi.com |

| FeBr3 | Bromination/cyclization | Bromobenzoxazines | organic-chemistry.org |

| Iodine | Oxidative cascade | 2-Arylbenzoxazin-4-ones | |

| Transition-metal-free | Tandem reaction | 1,4-Benzoxazine derivatives |

Chemical Reactivity and Transformation Pathways of Bromo Substituted Benzoxazine 2,4 Diones

Nucleophilic Reaction Mechanisms and Ring-Opening Pathways

The defining characteristic of the 1H-3,1-benzoxazine-2,4-dione ring system is its susceptibility to nucleophilic attack, primarily at the electrophilic carbonyl carbons (C2 and C4). This interaction typically results in the opening of the heterocyclic ring, yielding N-acyl-2-amino-5-bromobenzoic acid derivatives. The exact nature of the product depends on the nucleophile and the reaction conditions.

The reaction with primary and secondary amines, a process known as aminolysis, is a common transformation. This reaction cleaves the anhydride (B1165640) to produce 2-(alkyl/arylamino)carbonyl-5-bromo-N-substituted anilines. libretexts.org For instance, the reaction of isatoic anhydrides with α-amino acids serves as a pathway to 1,4-benzodiazepine-2,5-diones, which are significant structural motifs in medicinal chemistry. researchgate.net The process begins with the nucleophilic amino group of the amino acid attacking one of the carbonyls of the anhydride ring, leading to an intermediate that can subsequently cyclize.

A notable application of this reactivity is the synthesis of quinoline (B57606) derivatives. 5-Bromoisatoic anhydride reacts with acrylonitrile (B1666552) in the presence of triethylamine (B128534), followed by treatment with potassium hydroxide, to produce 2-amino-6-bromo-quinolin-4-ol. guidechem.com This transformation involves an initial nucleophilic attack and ring-opening, followed by an intramolecular cyclization and rearrangement to form the fused pyridinone ring of the quinolinol system. guidechem.com

The general mechanism for nucleophilic ring-opening can proceed via a zwitterionic intermediate, particularly when using amine nucleophiles. osti.gov The nucleophile attacks a carbonyl carbon, leading to a tetrahedral intermediate which collapses by cleaving the acyl-oxygen bond, thus opening the ring.

| Nucleophile | Reaction Conditions | Intermediate/Product Type | Reference(s) |

| Primary/Secondary Amines | Varies (e.g., aprotic solvents) | N-substituted 2-aminobenzamides | libretexts.org |

| α-Amino Acids | Ionic Liquid (e.g., [bmim]Br), 70°C | 1,4-Benzodiazepine-2,5-diones | researchgate.net |

| Acrylonitrile / Et3N | DMF, 50-60°C, then KOH reflux | 2-Amino-6-bromo-quinolin-4-ol | guidechem.com |

| Thiosemicarbazide (B42300) | Pyridine or Acetic Acid | Fused triazoloquinazolinone systems | libretexts.org |

| Hydroxylamine | Pyridine or Acetic Acid | Fused isooxazoline-quinazolinone systems | libretexts.org |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety

The benzene ring of 5-bromo-4aH-3,1-benzoxazine-2,4-dione is subject to electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the directing effects of the two existing substituents: the bromine atom and the fused heterocyclic ring.

The bromine atom at the C6 position is a deactivating, yet ortho-, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. masterorganicchemistry.com The heterocyclic portion, specifically the nitrogen atom adjacent to the ring, acts as an activating, ortho-, para-directing group, analogous to an acylated amino group. The activating nature is somewhat tempered by the electron-withdrawing character of the two carbonyl groups.

Considering the positions on the benzoxazine (B1645224) dione (B5365651) ring system:

The bromine is at C6. It directs incoming electrophiles to the C5 and C7 positions (ortho and para, respectively).

The nitrogen atom (N1) directs incoming electrophiles to the C8 (ortho) and C6 (para) positions. Since C6 is already substituted, this effect primarily directs towards C8.

The positions most activated for electrophilic attack are C5 and C7. Therefore, electrophilic substitution reactions like nitration or further halogenation would be expected to yield a mixture of 5- and 7-substituted derivatives. The precise ratio of these products would be influenced by steric hindrance and the specific electrophile used.

While specific EAS reactions on 5-bromoisatoic anhydride are not widely documented, analogous nitrations on other heterocycles are often carried out using reagents like nitric acid in trifluoroacetic anhydride or mixtures of concentrated nitric and sulfuric acids. researchgate.netyoutube.com Halogenation can be achieved with elemental bromine or chlorine in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. libretexts.org

Reactions Involving the Imide and Carbonyl Functionalities

The this compound molecule contains two distinct carbonyl groups and an imide functional group, each with specific reactivity. The carbonyl at C4 is part of an amide-like structure, while the carbonyl at C2 is part of a carbamate (B1207046) anhydride. This difference makes the C2 carbonyl generally more electrophilic and susceptible to nucleophilic attack.

Attack at the C4 carbonyl by a nucleophile (e.g., an amine, R-NH₂) leads to the formation of a 2-amino-5-bromobenzamide (B60110) derivative. This pathway involves the cleavage of the C4-O bond.

Conversely, nucleophilic attack at the C2 carbonyl can trigger a different cascade. This interaction can lead to the expulsion of carbon dioxide and the in-situ formation of a 5-bromo-2-isocyanatobenzoyl intermediate. This highly reactive isocyanate can then be trapped by various nucleophiles present in the reaction mixture. This pathway is a hallmark of isatoic anhydride chemistry and provides a route to a wide array of derivatives, particularly ureas and carbamates.

The imide proton at the N1 position is acidic and can be removed by a base. Deprotonation increases the nucleophilicity of the ring system and can facilitate subsequent reactions, such as N-alkylation or N-acylation, although these are less common than ring-opening reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C6 position is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis due to their broad substrate scope and functional group tolerance. researchgate.net Although specific examples utilizing 5-bromoisatoic anhydride as the substrate are scarce in the literature, its reactivity can be confidently predicted based on extensive studies of other aryl bromides, including related heterocyclic systems like 5-bromoindoles and 5-bromoindazoles. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. organic-chemistry.org The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), and a suitable solvent system, often containing water (e.g., dioxane/water, DME/water). nih.govyonedalabs.com

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is co-catalyzed by palladium and a copper(I) salt (e.g., CuI) in the presence of a base, typically an amine like triethylamine or piperidine, which often serves as the solvent as well. libretexts.orgyoutube.com

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene product.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base (e.g., NaOt-Bu). youtube.com

| Coupling Reaction | Coupling Partner | Typical Catalyst | Typical Base | Reference(s) |

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | nih.govorganic-chemistry.orgresearchgate.net |

| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | researchgate.netwikipedia.orgorganic-chemistry.org |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | researchgate.net |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP | NaOt-Bu | youtube.com |

Synthesis of Fused and Spirocyclic Heterocyclic Systems from Benzoxazine-2,4-diones

The inherent reactivity of the anhydride moiety makes this compound an excellent precursor for the synthesis of more complex, multi-ring heterocyclic systems.

Fused Heterocycles: These are commonly prepared through condensation reactions with bifunctional nucleophiles. The reaction proceeds via an initial ring-opening, followed by an intramolecular cyclization to form a new ring fused to the initial benzene ring.

Quinazolinones/Quinazolinediones: Reaction with ammonia (B1221849) or primary amines can lead to quinazolinediones. For example, treatment with formamide (B127407) can yield 2-(4-bromo)-4(3H)-quinazolin-4-one. libretexts.org

Benzodiazepines: Reaction with α-amino acids, as mentioned previously, yields 1,4-benzodiazepine-2,5-diones. researchgate.net

Triazolo-fused Systems: Reaction with hydrazine (B178648) or substituted hydrazines can lead to various fused triazole systems. For example, reaction with thiosemicarbazide can yield 2-(4-bromophenyl)- researchgate.netnih.govcambridgescholars.comtriazolo[1,5-c]quinazolin-2(3H)-one after ring-opening and double cyclization. libretexts.org

Spirocyclic Systems: The synthesis of spirocycles from isatoic anhydride itself is less direct but can be achieved. More commonly, related structures like isatins are used as starting materials for spirooxindoles. researchgate.netbeilstein-journals.org However, strategies exist that could be adapted. For example, an intramolecular reaction could be designed where a side chain, introduced perhaps via a cross-coupling reaction, attacks the heterocyclic ring. Another approach involves multi-component reactions where the anhydride, an amine, and a 1,3-dicarbonyl compound could potentially assemble into a spiro[dihydropyridine-oxindole] derivative under acidic conditions. beilstein-journals.org An alternative strategy involves the spiroannulation of a heteroaryl ketone with an alkyl bromide, which proceeds through a spirocyclic intermediate that rearranges to an N-fused heterocycle. nih.gov

Spectroscopic Methods for the Structural Characterization of Bromo Substituted Benzoxazine 2,4 Diones

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 6-bromo-1H-3,1-benzoxazine-2,4-dione, both ¹H and ¹³C NMR provide critical data on the electronic environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, recorded in DMSO-d6, the protons on the aromatic ring exhibit distinct chemical shifts due to the influence of the bromine atom and the heterocyclic ring. A broad singlet corresponding to the N-H proton is typically observed at a downfield chemical shift, around 11.85 ppm. chemicalbook.com The aromatic protons appear as doublets and doublets of doublets, reflecting their coupling relationships. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbons of the dione (B5365651) structure are characteristically found at the most downfield positions in the spectrum. The carbon atom attached to the bromine (C-6) shows a chemical shift influenced by the halogen's electronegativity and heavy atom effect. Aromatic carbons resonate in the typical region of 110-150 ppm.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity / Coupling Constant (J in Hz) |

|---|---|---|---|

| N-H | ~11.85 | - | s, br |

| C-2 | - | ~160.8 | - |

| C-4 | - | ~148.0 | - |

| C-4a | - | ~142.3 | - |

| C-5 | ~7.87 | ~129.9 | dd, J = 2.3, 8.7 |

| C-6 | - | ~116.3 | - |

| C-7 | ~7.96 | ~137.9 | dd, J = 0.8, 8.7 |

| C-8 | ~7.09 | ~116.3 | dd, J = 8.8, 0.8 |

| C-8a | - | ~111.2 | - |

Note: The ¹³C NMR data are estimated based on spectral data for the parent compound, isatoic anhydride (B1165640), and known substituent effects. Exact values may vary depending on experimental conditions. rsc.orgnih.gov

Vibrational Spectroscopy Analysis (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. In 6-bromo-1H-3,1-benzoxazine-2,4-dione, the most prominent features in the IR spectrum are the absorptions corresponding to the carbonyl (C=O) and amine (N-H) groups. The anhydride-like nature of the heterocyclic ring results in two distinct C=O stretching vibrations, typically observed at high wavenumbers. The N-H stretching vibration appears as a broad band in the region of 3100-3200 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, at lower wavenumbers.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the carbon skeleton. The aromatic C=C stretching vibrations are typically strong in the Raman spectrum.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H | 3179 (broad) | ~3180 | Stretching |

| C=O (asymmetric) | 1780 | ~1780 | Stretching |

| C=O (symmetric) | 1706 | ~1705 | Stretching |

| Aromatic C=C | 1612, 1485 | ~1610, 1485 | Stretching |

| C-N | ~1341 | ~1340 | Stretching |

| C-O | ~1246 | ~1245 | Stretching |

| C-Br | ~785 | ~785 | Stretching |

Note: Data is based on reported values for closely related compounds and known vibrational frequencies.

Mass Spectrometric Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For 6-bromo-1H-3,1-benzoxazine-2,4-dione, the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). chemicalbook.com

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) can provide valuable structural information. A likely fragmentation pathway involves the loss of carbon dioxide (CO₂) to form a benzazetinone radical cation. Further fragmentation could involve the loss of a carbonyl group (CO) to yield a brominated benzyne (B1209423) radical cation.

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 241/243 | [C₈H₄BrNO₃]⁺ (Molecular Ion) | - |

| 197/199 | [C₈H₄BrNO₂]⁺ | CO₂ |

| 169/171 | [C₇H₄BrNO]⁺ | CO₂ + CO |

| 154/156 | [C₆H₃Br]⁺ | CO₂ + CO + HCN |

Ultraviolet-Visible Absorption and Emission Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 6-bromo-1H-3,1-benzoxazine-2,4-dione is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic ring and the carbonyl groups. The presence of the bromine atom and the heterocyclic system influences the position and intensity of these absorption maxima. The spectrum of the parent compound, isatoic anhydride, shows absorption maxima in the UV region, and similar absorptions are expected for the bromo-derivative, potentially with a slight bathochromic (red) shift. nist.gov

| λmax (nm) | Solvent | Electronic Transition |

|---|---|---|

| ~250 | Ethanol (B145695) | π → π |

| ~315 | Ethanol | n → π |

Note: Data is inferred from the spectrum of isatoic anhydride. nist.gov

Information on the emission spectroscopy (fluorescence or phosphorescence) of this specific compound is not widely available, but related benzoxazine (B1645224) structures are known to be fluorescent, suggesting that 6-bromo-1H-3,1-benzoxazine-2,4-dione may also exhibit fluorescence upon excitation at its absorption maxima.

Application of Other Advanced Spectroscopic Techniques

While the aforementioned techniques form the core of spectroscopic analysis, other advanced methods can provide further structural insights.

X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. Crystal structure data is available for 5-bromoisatoic anhydride, confirming its molecular geometry and intermolecular interactions. nih.gov

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, further confirming the structure and assigning all NMR signals unambiguously.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict spectroscopic data (NMR, IR, Raman, UV-Vis) and compare it with experimental results, aiding in the structural confirmation and understanding the electronic properties of the molecule.

Crystallographic Analysis and Solid State Structure Determination

Single Crystal X-ray Diffraction Studies

The crystal structure of 6-bromo-2H-3,1-benzoxazine-2,4(1H)-dione was determined at a low temperature of 153 K to minimize thermal vibrations and obtain a precise snapshot of the molecular arrangement. The analysis revealed that the compound crystallizes in the orthorhombic space group Pna2₁ with one molecule in the asymmetric unit. iucr.org

The crystallographic data obtained from the single-crystal X-ray diffraction study are summarized in the table below.

| Interactive Data Table: Crystallographic Data for 6-bromo-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Parameter | Value |

| Chemical Formula | C₈H₄BrNO₃ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Temperature | 153 K |

| R-factor | 0.056 |

This data is derived from the single-crystal X-ray diffraction study of 6-bromo-2H-3,1-benzoxazine-2,4(1H)-dione. iucr.org

Analysis of Molecular Conformation and Torsion Angles in the Crystalline State

The molecular geometry of 6-bromo-2H-3,1-benzoxazine-2,4(1H)-dione is notably planar. iucr.org The root-mean-square (r.m.s.) deviation from the best plane passing through all the atoms of the molecule is a mere 0.019 Å, indicating a high degree of planarity for the fused ring system. The maximum deviation from this plane is observed for one of the oxygen atoms (O2) at 0.045 Å. iucr.org This planarity is a common feature in related benzoxazine (B1645224) structures and contributes to the potential for significant π-stacking interactions within the crystal lattice. The bond lengths and angles within the molecule are generally within expected ranges and are comparable to those observed in the parent, non-brominated compound. iucr.org

Investigation of Crystal Packing Arrangements and Lattice Interactions

The crystal packing of 6-bromo-2H-3,1-benzoxazine-2,4(1H)-dione reveals a distinct arrangement when compared to its non-brominated counterpart. In the parent compound, the crystal packing is characterized by the formation of dimers held together by hydrogen bonds. However, in the 6-bromo derivative, a different packing motif is observed. iucr.org

Characterization of Intermolecular Interactions, including Halogen Bonding

Intermolecular interactions play a crucial role in the stability and properties of the solid-state structure. In the case of bromo-substituted benzoxazines, several types of non-covalent interactions are anticipated.

In the crystal structure of 4-bromo-2H-1,3-oxazine-2,6(3H)-dione, short Br⋯O=C intermolecular contacts are observed, with distances of 2.843(4) Å and 2.852(4) Å. nih.gov This suggests the potential for halogen bonding, a directional interaction between a halogen atom and a Lewis base, to be a significant factor in the crystal packing of 5-bromo-4aH-3,1-benzoxazine-2,4-dione.

Furthermore, the presence of N-H and C=O groups allows for the formation of hydrogen bonds. In the crystal of 4-bromo-2H-1,3-oxazine-2,6(3H)-dione, intermolecular N—H⋯O hydrogen bonds link the molecules into one-dimensional chains. nih.gov In the non-brominated parent of the title compound, the packing is dominated by dimers formed through hydrogen bonds between the nitrogen atom and a carbonyl oxygen. iucr.org The interplay of these hydrogen bonds and potential halogen bonds involving the bromine atom are critical in defining the supramolecular assembly of this compound in the solid state.

Computational Chemistry and Theoretical Investigations of Benzoxazine Systems

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the properties of molecular systems. For benzoxazine (B1645224) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to predict their three-dimensional structures and electronic characteristics.

Geometry optimization of a related compound, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, through DFT calculations has shown how the presence of a bromine atom influences the molecule's reactivity. researchgate.net The analysis of its molecular orbitals, charge distribution, and electron density indicated the reactive importance of the carbonyl and NH2 groups, along with the bromine atom. researchgate.net For the broader class of benzoxazines, DFT is used to identify specific reactivity properties based on molecular orbital analysis. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of a Substituted Benzoxazine Derivative (Note: This data is for a representative substituted benzoxazine and not 5-bromo-4aH-3,1-benzoxazine-2,4-dione)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 D | Reflects the overall polarity of the molecule. |

Theoretical Analysis of Reaction Mechanisms and Transition States

Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. rsc.org For benzoxazine systems, this includes understanding their synthesis and polymerization.

A proposed two-step synthesis for 1H-benzo[d] Current time information in Edmonton, CA.nih.govoxazine-2,4-diones involves the use of thionyl chloride to promote activation and cyclization. researchgate.net Theoretical studies on such a reaction would involve locating the transition state for the intramolecular cyclization, which is a thermodynamically favored 6-membered ring formation. researchgate.net Although detailed transition state analysis for this specific reaction is not provided, computational methods could be used to calculate the activation energy and confirm the proposed pathway. researchgate.net

In the context of polybenzoxazine formation, the polymerization temperature is a key parameter that can be studied computationally. mdpi.com The curing process of benzoxazines involves an exothermic ring-opening polymerization. nih.gov Theoretical models can help understand how substituents affect the activation energy of this process. For instance, the presence of an electron-withdrawing bromine atom on the benzene (B151609) ring would likely influence the electrophilic aromatic substitution steps involved in the polymerization.

Prediction of Spectroscopic Properties Using Quantum Chemical Methods

Quantum chemical methods can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. mdpi.com These predictions are crucial for the structural elucidation of newly synthesized compounds.

For example, in the synthesis of thymol-based benzoxazines, the formation of the oxazine (B8389632) ring was confirmed by the appearance of characteristic resonance peaks in the 1H-NMR spectrum for the Ph-CH2-N and O-CH2-N methylene (B1212753) protons. scispace.com DFT calculations can predict the chemical shifts of these protons, aiding in the assignment of experimental spectra. Similarly, calculated IR spectra can help in identifying key functional groups, such as the C=O stretching in the dione (B5365651) moiety of a benzoxazinedione.

Time-dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption spectra (UV-Vis). mdpi.com For a dinitrophenothiazine S-oxide, TD-DFT calculations predicted absorption maxima that correlated well with experimental data. mdpi.com A similar approach for this compound would help in understanding its photophysical properties.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Benzoxazine Derivative (Note: This data is for a representative substituted benzoxazine and not this compound)

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| 1H NMR (Ph-CH2-N) | 5.4 ppm | 5.39 ppm scispace.com |

| 1H NMR (O-CH2-N) | 4.5 ppm | 4.51 ppm scispace.com |

| IR (C=O stretch) | 1680 cm-1 | ~1678 cm-1mdpi.com |

| UV-Vis (λmax) | 280 nm | 280 nm mdpi.com |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In a study of new 1,4-benzoxazine derivatives, MEP analysis was used to understand their intermolecular interactions. researchgate.net For this compound, the MEP surface would be expected to show significant negative potential around the carbonyl oxygens and the bromine atom, indicating these as sites for potential electrophilic interaction. The aromatic ring would also exhibit regions of negative potential above and below the plane. The N-H proton would be a region of positive potential, making it a likely hydrogen bond donor.

Conformational Search and Energy Landscape Analysis

For a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, conformational analysis based on NMR studies and X-ray analysis was performed to establish structure-activity relationships. nih.gov In another study, electronic structure calculations on a dihydrodiazocinone predicted the geometries for two distinct conformations. nih.gov

For this compound, a conformational search would be necessary to determine the preferred puckering of the oxazine ring and the orientation of the bromine substituent. The relative energies of different conformers would influence its reactivity and interactions with biological targets or other molecules in a material. The complexity of the energy landscape increases with the number of rotatable bonds, which can affect the accuracy of computational predictions. nih.gov

Research Applications and Areas of Non Clinical Investigation

Role as Versatile Synthetic Intermediates in Organic Synthesis

The isatoic anhydride (B1165640) framework, of which 5-bromo-4aH-3,1-benzoxazine-2,4-dione is a derivative, serves as a powerful building block in organic synthesis. The reactivity of the anhydride allows for ring-opening reactions, providing access to a wide array of more complex molecules. The presence of the bromo substituent offers an additional site for chemical modification, further enhancing its synthetic versatility.

This compound is a key starting material for producing various heterocyclic structures and functionalized aromatic compounds. nih.govmdpi.com Research has demonstrated its utility in synthesizing quinazolinones, 4-hydroxy-quinolinones, and various amidobenzoates and imidazole (B134444) carboxamides. nih.gov The ring can be opened to generate 5-bromo substituted anthranilamides, which are themselves valuable intermediates. nih.gov For instance, reacting 5-bromoisatoic anhydride with bromine can yield dibrominated anthranilamides. nih.gov Furthermore, the general benzoxazin-4-one scaffold is employed in the synthesis of multi-substituted indoles and oxazolines. nih.govmdpi.com

The reactivity of the brominated ring has been noted in various transformations. Studies involving the reaction of 5-bromoisatin (B120047), a related compound, showed that substitution at the 5th position did not adversely affect reaction yields, indicating the robustness of this position for derivatization. nih.gov

Table 1: Examples of Compounds Synthesized from Isatoic Anhydride Intermediates

| Precursor | Synthetic Product Class | Reference |

|---|---|---|

| Isatoic Anhydride Derivatives | Quinazolinones | nih.gov |

| Isatoic Anhydride Derivatives | 4-Hydroxy-quinolinones | nih.gov |

| Isatoic Anhydride Derivatives | Multi-substituted Indoles | nih.govmdpi.com |

| 5-Bromoisatoic Anhydride | 5-Bromo substituted Anthranilamides | nih.gov |

Exploration of Potential Biological Activities through In Vitro Assays

The benzoxazine (B1645224) core is a recognized pharmacophore, and its derivatives are frequently screened for potential biological activities. The introduction of a bromine atom can significantly influence a molecule's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.

A notable study involved the synthesis and evaluation of a large series of 3-phenyl-2H-benzoxazine-2,4(3H)-diones, including derivatives with a substituent at the C(6) position on the benzoxazine ring, which corresponds to the 5-bromo position in the subject compound's nomenclature system. nih.gov These compounds were tested for antifungal activity against five different pathogenic fungal strains. nih.gov The structure-activity relationship analysis revealed that in vitro antifungal activity increased with the electron-accepting ability of substituents on the phenyl ring and with higher lipophilicity, a property that bromine can impart. nih.gov

Broader studies of the 1,3-benzoxazine class have revealed a wide spectrum of potential therapeutic properties, including anticancer, antimalarial, antiplatelet, and anticonvulsant activities. ikm.org.my Specifically, 3-benzyl-1,3-benzoxazine-2,4-dione has been identified as an allosteric inhibitor of mitogen-activated kinase (MEK). ikm.org.my A Hungarian patent also discloses that 1,3-benzoxazine-2,4-dione derivatives containing a bromine or chlorine atom possess analgesic and anti-inflammatory properties. google.com

Table 2: Investigated Biological Activities of Benzoxazine-2,4-dione Derivatives

| Derivative Class | Investigated Activity | Key Findings | Reference |

|---|---|---|---|

| 3-Phenyl-2H-benzoxazine-2,4(3H)-diones (C6-substituted) | Antifungal | Activity increases with substituent electron-accepting ability and lipophilicity. | nih.gov |

| 1,3-Benzoxazine-2,4-diones (Bromo-substituted) | Analgesic & Anti-inflammatory | Compounds demonstrated these pharmacological properties. | google.com |

| 3-Benzyl-1,3-benzoxazine-2,4-dione | MEK Inhibition | Acts as an allosteric inhibitor of the MEK enzyme. | ikm.org.my |

In Silico Screening and Molecular Docking Studies for Target Interaction Prediction

Computational methods such as in silico screening and molecular docking are increasingly used to predict the interactions between small molecules and biological targets, thereby guiding synthetic efforts and biological testing. While specific docking studies for this compound are not widely published, research on structurally related compounds highlights the utility of this approach.

For example, a 2024 study focused on synthesizing a new series of derivatives based on the nih.govnih.gov-benzoxazin-3-one scaffold and employed in silico methods to evaluate their antidiabetic potential. nih.gov This research exemplifies the modern workflow of combining chemical synthesis with computational prediction to identify promising candidates for further development. nih.gov General interaction studies for the related 2H-1,4-benzoxazine-2,3(4H)-dione have pointed towards its potential for protein binding and the ability of its derivatives to inhibit specific enzymes involved in disease pathways. smolecule.com These computational approaches help to rationalize structure-activity relationships and predict how modifications, such as the addition of a bromine atom, might influence binding affinity and selectivity.

Investigation as Monomers or Precursors in Polymer Science (e.g., Polybenzoxazines)

Benzoxazine-based compounds are of significant interest in polymer science as precursors to polybenzoxazines, a class of high-performance thermosetting polymers. nih.gov These polymers are known for their excellent thermal stability, mechanical properties, and low curing shrinkage, as the polymerization proceeds through a ring-opening mechanism that does not release volatile byproducts. nih.govresearchgate.net

The inclusion of halogen atoms, such as chlorine or bromine, into the monomer structure is a known strategy to enhance certain properties of the resulting polymer, particularly fire resistance. researchgate.netmdpi.com Research on chlorine-containing polybenzoxazines has shown they possess improved fire-retardant characteristics. researchgate.netmdpi.com By extension, this compound represents a potential precursor for synthesizing brominated monomers. These monomers could then be polymerized to create polybenzoxazines with enhanced flame retardancy, a desirable trait for materials used in electronics, aerospace, and construction. mdpi.com While the dione (B5365651) is not a typical benzoxazine monomer itself, it can be chemically converted into a suitable precursor for incorporation into polymer chains. mdpi.com

Evaluation in Catalytic Systems or as Ligands for Metal Complexes

The reactivity of this compound and its parent isatoic anhydride structure makes it a key substrate in various transition-metal-catalyzed reactions. Its evaluation within these systems is crucial for developing efficient synthetic routes to valuable organic compounds.

Several catalytic systems have been developed that utilize the isatoic anhydride core:

Rhodium Catalysis : A Rh(II)-catalyzed reaction between isatoic anhydride and α-imino Rh-carbenoid species has been used to prepare 2-aminobenzoxazin-4-ones. nih.govmdpi.com Additionally, Rh(III)-catalyzed C-H activation and ortho-carbonylation of anilines can be used to construct the benzoxazine-4-one skeleton. nih.govmdpi.com

Copper Catalysis : The synthesis of benzoxazin-4-ones can be achieved through a CuCl-catalyzed decarboxylative coupling reaction involving anthranilic acids, which are closely related to the ring-opened form of isatoic anhydrides. nih.govmdpi.com

Palladium Catalysis : Pd(II)-catalyzed intermolecular reactions have been successfully developed for the synthesis of various 1,4-benzoxazine derivatives. researchgate.net

In these examples, the benzoxazine-dione is not the catalyst itself but is a critical reactant whose transformation is enabled by the metal complex. The study of its reactivity under these conditions constitutes an evaluation of its utility and behavior within catalytic cycles. Furthermore, structurally related compounds like phthalimides can serve as ligands in reactions such as the Suzuki coupling, suggesting a potential, though less explored, role for benzoxazine-dione derivatives in coordination chemistry. smolecule.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.